Isocytidine
Overview
Description
Isocytidine is a nucleoside analog that consists of isocytosine attached to a ribose sugar. It is structurally similar to cytidine but differs in the arrangement of its nitrogenous base. This compound is known for its ability to form stable base pairs with isoguanine, making it a valuable component in synthetic biology and nucleic acid research.
Scientific Research Applications
Isocytidine has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of modified nucleic acids and oligonucleotides for various biochemical studies.
Industry: this compound is used in the production of synthetic nucleic acids for research and therapeutic purposes.
Mechanism of Action
Target of Action
Isocytidine, an isomer of cytosine, is primarily targeted towards nucleic acids . It is used in combination with isoguanine in studies of unnatural nucleic acid analogues of the normal base pairs in DNA . The primary role of these targets is to carry genetic information in a cell.
Mode of Action
It is known that it interacts with its targets, the nucleic acids, and can cause changes in the base pairing in nucleic acids with parallel and antiparallel strand orientation . In parallel duplexes, methylation or propargylation of the 2′-hydroxyl group of this compound leads to destabilization .
Pharmacokinetics
It is known that this compound is a component of rna and is a water-soluble solid This suggests that it may have good bioavailability
Result of Action
The result of this compound’s action is primarily observed at the molecular level, where it can cause changes in the base pairing in nucleic acids . This can potentially affect the structure and function of the nucleic acids.
Biochemical Analysis
Biochemical Properties
Isocytidine interacts with several enzymes, proteins, and other biomolecules. For instance, it forms a Watson-Crick base pair with a standard geometry but with a hydrogen-bonding pattern unlike those found in the natural base pairs A-T and G-C . This unique interaction contributes to its role in biochemical reactions .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. In Escherichia coli, this compound is converted to isocytosine and uracil . This conversion process affects the overall cellular processes and functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It does not appear to inhibit or activate enzymes, but its conversion to isocytosine and uracil in E. coli suggests a potential impact on gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For example, oligonucleotides containing this compound are susceptible to a stepwise depyrimidination . This indicates that this compound may have long-term effects on cellular function in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. In E. coli, it is converted to isocytosine and uracil, suggesting that it interacts with enzymes or cofactors involved in these metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isocytidine can be synthesized through various methods. One common approach involves the alkylation of isocytosine with a ribose derivative. For example, 2’-O-methyl- and 2’-O-propargyl-5-methylthis compound can be synthesized from 2’-O-5-dimethyluridine via tosylation, anhydro nucleoside formation, and ring opening . Another method involves the direct regioselective alkylation of 5-methylthis compound with propargyl bromide under phase-transfer conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using automated DNA synthesizers. This process includes the preparation of derivatives of deoxyisoguanosine suitable for incorporation into DNA .
Chemical Reactions Analysis
Types of Reactions: Isocytidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form isocytosine.
Reduction: Reduction reactions can convert this compound to its corresponding deoxynucleoside.
Substitution: this compound can participate in substitution reactions, such as alkylation and acylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Alkylating agents such as methyl iodide and acylating agents like acetic anhydride are commonly employed.
Major Products:
Oxidation: Isocytosine
Reduction: Deoxythis compound
Substitution: Alkylated or acylated this compound derivatives
Comparison with Similar Compounds
Isocytidine is unique due to its ability to form stable base pairs with isoguanine, unlike natural nucleosides. Similar compounds include:
Cytidine: A natural nucleoside that forms base pairs with guanine.
Deoxycytidine: A deoxynucleoside analog of cytidine.
Azacitidine: A nucleoside analog used in cancer treatment that inhibits DNA methyltransferase.
Isoguanosine: An isomer of guanosine that pairs with this compound.
Properties
IUPAC Name |
2-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O5/c10-9-11-5(14)1-2-12(9)8-7(16)6(15)4(3-13)17-8/h1-2,4,6-8,13,15-16H,3H2,(H2,10,11,14)/t4-,6-,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNOTKMIMZMNRX-XVFCMESISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=NC1=O)N)C2C(C(C(O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=NC1=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40964137 | |
Record name | 2-Imino-1-pentofuranosyl-1,2-dihydropyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40964137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
489-59-8 | |
Record name | Isocytidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000489598 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Imino-1-pentofuranosyl-1,2-dihydropyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40964137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of isocytidine?
A1: this compound has a molecular formula of C9H13N3O5 and a molecular weight of 243.22 g/mol.
Q2: How stable is this compound under different conditions?
A2: this compound can undergo deamination to uracil, especially under alkaline conditions used in oligonucleotide synthesis. [] This process can be minimized by using appropriate protecting groups during synthesis. [, ] Additionally, 2′-deoxy-5-methylthis compound, a commonly used derivative, experiences a small degree of hydrolytic deamination (approximately 0.5%) under standard oligonucleotide synthesis and deprotection conditions. []
Q3: Are there any spectroscopic data available for this compound?
A3: Yes, studies have investigated the magnetic circular dichroism and circular dichroism spectra of this compound, providing insights into its electronic structure and tautomerism. []
Q4: How does this compound get metabolized in living organisms?
A4: In Escherichia coli, this compound is converted to isocytosine and uracil. [, , ] Interestingly, uridine phosphorylase and cytidine deaminase, enzymes involved in the metabolism of other nucleosides, do not participate in this compound metabolism. [, , ]
Q5: What is the significance of this compound in expanding the genetic alphabet?
A6: this compound, when paired with isoguanosine (iso-G), can form a novel base pair with a distinct hydrogen-bonding pattern compared to the natural A-T(U) and G-C pairs. [, ] This property has been utilized to expand the genetic alphabet, with DNA and RNA polymerases successfully incorporating isoguanosine opposite this compound in a DNA template. [, ]
Q6: How does 5-methylthis compound contribute to understanding RNA stability?
A7: Studies using 5-methylthis compound and its corresponding base pair with isoguanosine have provided insights into the thermodynamic stability of RNA duplexes. Research indicates that the stability contributed by these non-natural base pairs is sequence-dependent and can be modeled using a nearest-neighbor approach. [, ]
Q7: Are there applications for this compound in oligonucleotide synthesis?
A9: Yes, 2′-O-methylated and 2′-O-propargyl derivatives of 5-methylthis compound have been synthesized and incorporated into oligonucleotides. [] These modifications influence duplex stability depending on the oligonucleotide's strand orientation. [] Additionally, the 2′-O-propargyl derivative facilitates the cross-linking of nucleosides and oligonucleotides to form homodimers via click chemistry. []
Q8: What are the implications of this compound's structure on its recognition by enzymes?
A10: The orientation of the amino and carbonyl groups in this compound, differing from cytidine, influences its recognition by enzymes. While some polymerases can incorporate isoguanosine opposite this compound, others, like T4 DNA polymerase, cannot. []
Q9: How have computational methods been used to study this compound?
A11: Computational chemistry, particularly molecular dynamics simulations, has been employed to investigate the impact of this compound and isoguanosine base pairs on the structure and stability of RNA duplexes. [, ] These simulations have provided insights into the dynamic behavior of these modified duplexes and helped refine force field parameters for more accurate free energy predictions. [, ]
Q10: What is known about the structure-activity relationships of this compound analogs?
A12: Research suggests that modifications to the sugar moiety, such as the introduction of a 2′-fluoro group, can influence the antiviral activity of this compound analogs. [] Additionally, alkylation at the 2′-O position of 5-methylthis compound affects its incorporation into oligonucleotides and impacts duplex stability. []
Q11: How does the exocyclic amine of isoguanosine contribute to its interaction with this compound?
A13: Studies on the Tetrahymena ribozyme, which naturally contains a G.U wobble pair, have shed light on the role of the exocyclic amine of guanosine in base pairing. Replacing this pair with isoguanosine and this compound analogs reveals that the exocyclic amine is crucial for 5'-exon recognition and contributes to transition state stabilization during ribozyme catalysis. []
Q12: What are the known safety concerns associated with this compound?
A14: While detailed toxicological data for this compound are limited, 5-azacytidine, a structurally similar compound, shows bactericidal effects on Escherichia coli carrying EcoRII restriction-modification enzymes. [] This toxicity appears linked to the inhibition of the EcoRII methylase enzyme by 5-azacytidine. []
Q13: Are there any environmental concerns regarding this compound?
A13: Currently, there is limited information available on the environmental impact and degradation of this compound. Further research is needed to assess its potential ecotoxicological effects and develop strategies for responsible waste management.
Q14: What are the potential future applications of this compound?
A14: Future research on this compound and its derivatives could explore their potential in various areas:
- Expanding the Genetic Code: Continued investigation of this compound and isoguanosine base pairs could lead to the development of semi-synthetic organisms with an expanded genetic code. []
- Therapeutic Oligonucleotides: The unique properties of modified this compound analogs may prove beneficial in designing therapeutic oligonucleotides with improved stability, targeting, and efficacy. []
- Nanotechnology: The ability of some this compound derivatives to participate in click chemistry reactions makes them promising candidates for building blocks in DNA-based nanostructures. []
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